[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate
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Overview
Description
[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy group, a tetradecanoylhydrazinylidene moiety, and a butoxybenzoate group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl and butoxybenzoate groups are synthesized separately and then combined through a series of condensation reactions. The tetradecanoylhydrazinylidene moiety is introduced via a hydrazone formation reaction, which involves the reaction of a hydrazine derivative with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone moiety can be reduced to form a hydrazine derivative.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various alkoxy-substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between hydrazone derivatives and biological macromolecules. Its hydrazone moiety can form reversible covalent bonds with proteins, making it a useful tool for probing protein function and dynamics.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could be harnessed for the development of new drugs, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity, making it valuable in the production of advanced materials.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate involves its interaction with molecular targets through its hydrazone moiety. This moiety can form reversible covalent bonds with proteins, altering their function and activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functionality, used in various synthetic applications.
Disilane-bridged architectures: Compounds with unique electronic properties due to their Si-Si bonds, used in optoelectronic materials.
Uniqueness
What sets [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate apart is its combination of a hydrazone moiety with a long alkyl chain and a butoxybenzoate group. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C33H48N2O5 |
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Molecular Weight |
552.7 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C33H48N2O5/c1-4-6-8-9-10-11-12-13-14-15-16-17-32(36)35-34-26-27-18-23-30(31(25-27)38-3)40-33(37)28-19-21-29(22-20-28)39-24-7-5-2/h18-23,25-26H,4-17,24H2,1-3H3,(H,35,36)/b34-26+ |
InChI Key |
CYHDCAYWXBRXNL-JJNGWGCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC)OC |
Origin of Product |
United States |
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